

Application Notes and Protocols for M-31850 in Cell Culture

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Compound of Interest

Compound Name: M-31850

Cat. No.: B15576550

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Abstract

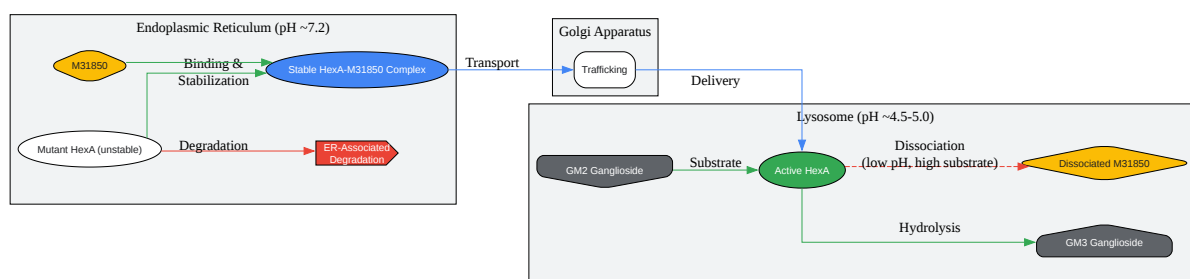
M-31850 is a potent, selective, and competitive inhibitor of β -hexosaminidase (Hex), the enzyme deficient in GM2 gangliosidoses such as Tay-Sachs and Sandhoff diseases. Beyond its inhibitory activity, **M-31850** functions as a pharmacological chaperone, capable of stabilizing mutant forms of β -hexosaminidase A (Hex A), facilitating its proper folding and trafficking to the lysosome, and thereby increasing residual enzyme activity in patient-derived cells. These application notes provide a detailed experimental protocol for utilizing **M-31850** in cell culture models of GM2 gangliosidoses to assess its efficacy as a pharmacological chaperone.

Introduction

GM2 gangliosidoses are a group of devastating lysosomal storage disorders characterized by the accumulation of GM2 ganglioside, primarily in neuronal cells, leading to progressive neurodegeneration. The underlying cause is a deficiency in β -hexosaminidase A (Hex A) activity. Pharmacological chaperone therapy represents a promising therapeutic strategy for diseases caused by missense mutations that result in unstable but potentially active enzymes. **M-31850** acts by binding to the mutant Hex A in the endoplasmic reticulum, stabilizing its conformation, and allowing it to pass the cell's quality control system and be transported to the lysosome, where it can exert its catalytic function.

Mechanism of Action: M-31850 as a Pharmacological Chaperone

M-31850 is a competitive inhibitor of β -hexosaminidase A (Hex A) and B (Hex B). In the context of pharmacological chaperone therapy, its inhibitory nature is key to its function. By binding to the active site of the nascent, misfolded mutant Hex A enzyme in the neutral pH environment of the endoplasmic reticulum (ER), **M-31850** stabilizes the protein's conformation. This stabilization prevents its premature degradation by the ER-associated degradation (ERAD) pathway. The stabilized enzyme can then be trafficked through the Golgi apparatus to the acidic environment of the lysosome. The lower pH of the lysosome, coupled with the high concentration of the accumulated substrate (GM2 ganglioside), facilitates the dissociation of **M-31850** from the enzyme's active site, allowing the now correctly localized Hex A to hydrolyze its substrate.



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Figure 1. Mechanism of action of **M-31850** as a pharmacological chaperone for mutant β -hexosaminidase A.

Quantitative Data Summary

The following tables summarize the key quantitative data for **M-31850**.

Parameter	Value	Enzyme Source	Reference
IC50 (Hex A)	6.0 μ M	Human	[1]
IC50 (Hex B)	3.1 μ M	Human	[1]
Ki	0.8 μ M	Human Hex	[1]
Maximal Effective Concentration (in cell culture)	~10 μ M	Infantile Sandhoff Disease (ISD) Fibroblasts	
Treatment Duration for Chaperone Effect	5 days	Infantile Sandhoff Disease (ISD) Fibroblasts	

Table 1: In Vitro Inhibitory and Chaperone Activity of **M-31850**.

Cell Line	M-31850 Concentration	Treatment Duration	Observed Effect
Infantile Sandhoff Disease (ISD) Fibroblasts	10 μ M	5 days	Maximal increase in residual Hex S (MUGS hydrolysis) activity
Adult Tay-Sachs (ATSD) Fibroblasts	Not specified	Not specified	Increased half-life of mutant Hex A

Table 2: Summary of **M-31850** Effects in Cell Culture Models.

Experimental Protocols

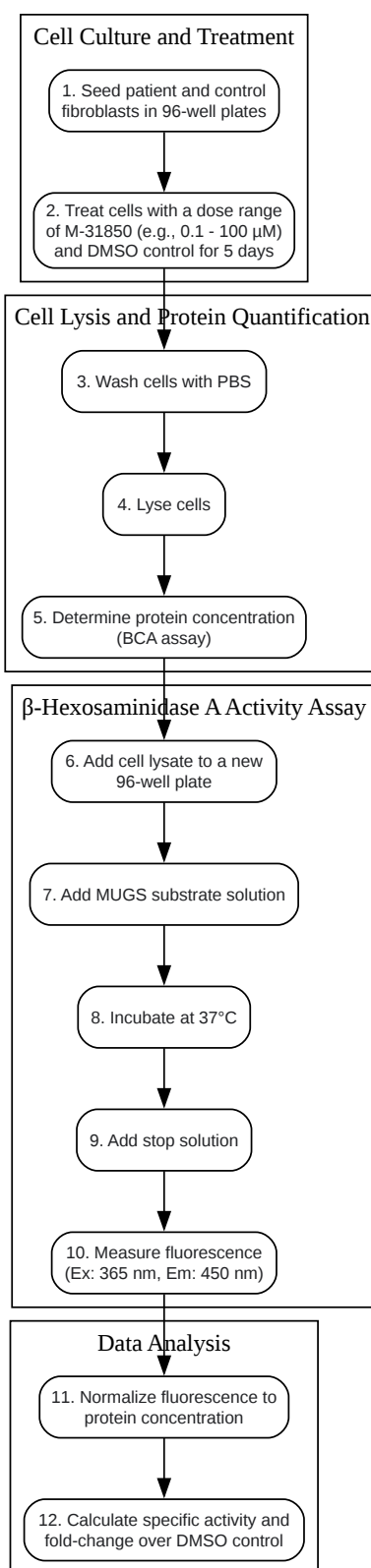
Protocol 1: Assessment of M-31850 as a Pharmacological Chaperone in Patient-Derived

Fibroblasts

This protocol outlines the procedure for treating patient-derived fibroblasts with **M-31850** and subsequently measuring the change in β -hexosaminidase A activity.

Materials:

- Human fibroblasts from Tay-Sachs or Sandhoff disease patients and normal controls
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- **M-31850** (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., 10 mM sodium phosphate, pH 6.0, 0.1% Triton X-100)
- BCA Protein Assay Kit
- 4-Methylumbelliferyl-N-acetyl- β -D-glucosamine-6-sulfate (MUGS) substrate
- MUGS assay buffer (0.1 M citrate-phosphate buffer, pH 4.4)
- Stop solution (0.5 M glycine-carbonate buffer, pH 10.4)
- 96-well black, clear-bottom plates
- Fluorometric plate reader



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References

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